An In-depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride
An In-depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of 2-Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7), a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and applications, grounded in established scientific principles and field-proven methodologies.
Introduction: The Strategic Importance of 2-Methoxybenzenesulfonyl Chloride
2-Methoxybenzenesulfonyl chloride, also known as o-anisolesulfonyl chloride, is an aromatic sulfonyl chloride that serves as a critical building block for the introduction of the 2-methoxybenzenesulfonyl moiety into a diverse range of molecular scaffolds.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, and the ability to strategically introduce substituted aryl-sulfonyl groups is paramount in the design of novel therapeutic agents.[2] The methoxy group at the ortho position of this reagent influences its reactivity and the conformational properties of its derivatives, making it a valuable tool for fine-tuning the steric and electronic characteristics of target molecules. Its application is particularly notable in the synthesis of sulfonamide derivatives with a wide spectrum of biological activities.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of 2-Methoxybenzenesulfonyl chloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10130-87-7 | |
| Molecular Formula | C₇H₇ClO₃S | |
| Molecular Weight | 206.65 g/mol | [4] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 50-54 °C | [5] |
| Boiling Point | 305.1 °C at 760 mmHg | [5] |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Moisture Sensitivity | Highly sensitive to moisture | [3] |
Spectroscopic Data
The following are representative spectroscopic data for 2-Methoxybenzenesulfonyl chloride.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H).[6]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[6]
-
IR (KBr, cm⁻¹): Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1375-1340 cm⁻¹ (asymmetric SO₂ stretch) and 1180-1160 cm⁻¹ (symmetric SO₂ stretch).
Synthesis of 2-Methoxybenzenesulfonyl Chloride: A Validated Protocol
The synthesis of 2-methoxybenzenesulfonyl chloride can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the diazotization of 2-methoxyaniline followed by a copper-catalyzed chlorosulfonation.[7]
Reaction Scheme
Caption: Synthesis of 2-Methoxybenzenesulfonyl chloride via diazotization and chlorosulfonation.
Detailed Experimental Protocol
Materials:
-
2-Methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas
-
Copper(I) chloride (CuCl)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[7]
-
-
Chlorosulfonation:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent and saturate it with sulfur dioxide gas while cooling in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated catalyst solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours until the gas evolution ceases.[7]
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-methoxybenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield a white to pale yellow solid.[2]
-
Reactivity and Applications in Drug Development
The reactivity of 2-methoxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl sulfur, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the synthesis of sulfonamides.
General Reactivity with Nucleophiles
The reaction with primary and secondary amines is the most common transformation, leading to the formation of N-substituted sulfonamides. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct.[8] Similarly, it can react with alcohols and phenols to form sulfonate esters, although this is a less common application.[9]
Caption: General reactivity of 2-Methoxybenzenesulfonyl chloride with amines and alcohols.
Application in the Synthesis of Bioactive Sulfonamides
The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[10][11] 2-Methoxybenzenesulfonyl chloride provides a valuable scaffold for the synthesis of novel sulfonamide-based drug candidates. The ortho-methoxy group can engage in specific hydrogen bonding interactions with biological targets and influence the overall lipophilicity and metabolic stability of the molecule.
For instance, substituted benzenesulfonyl chlorides, including methoxy-substituted analogs, are used in the synthesis of dihydropyridine-sulfonamide hybrids which have shown potential as multi-target agents for Alzheimer's disease therapy by exhibiting cholinesterase inhibition and calcium channel blocking activity.[10]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of 2-Methoxybenzenesulfonyl chloride are crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Hazard Identification and Precautionary Measures
-
Moisture Sensitive: Reacts with water, potentially liberating corrosive hydrogen chloride gas.[3]
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled with the assumption that it is toxic.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to moisture.
-
Do not breathe dust.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[3]
-
For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Conclusion
2-Methoxybenzenesulfonyl chloride is a versatile and valuable reagent for the synthesis of a wide range of organic compounds, most notably sulfonamides with potential therapeutic applications. Its unique electronic and steric properties, conferred by the ortho-methoxy group, allow for the fine-tuning of molecular characteristics in drug design. A thorough understanding of its properties, a validated synthetic protocol, and strict adherence to safety and handling procedures are essential for its successful and safe utilization in research and development.
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